(2,2-二甲氧基环丁基)甲醇

描述

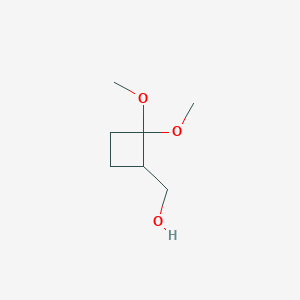

(2,2-Dimethoxycyclobutyl)methanol is a cyclobutylmethanol compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

科学研究应用

光解反应在有机化学中:(2,2-二甲氧基环丁基)甲醇已在光解反应的背景下被研究。例如,Toda 等人。(1973) 研究了 2,2-二甲氧基-3,4-双(二苯亚甲基)环丁酮及其衍生物在甲醇中的光解,产生了包括三环化合物和二甲基环丁烷二羧酸酯在内的各种化合物 (Toda, Nakaoka, Yuwane, & Todo, 1973).

甲醇解和酯化研究:研究探索了在制备甲酯中使用与 2,2-二甲氧基环丁基)甲醇密切相关的 2,2-二甲氧基丙烷。这涉及在强酸存在下与水反应形成甲醇和丙酮,后者可以在酸与甲醇的酯化反应中充当水分清除剂 (Radin, Hajra, & Akahori, 1960).

在化工中的应用:2,2-二甲氧基环丁基)甲醇的衍生物,如二甲氧基甲烷,在包括油漆、香水、制药和燃料添加剂在内的行业中有着广泛的应用。Thavornprasert 等人。(2016) 讨论了在各种催化剂上由甲醇合成二甲氧基甲烷,强调了其在化工行业中的重要性 (Thavornprasert, Capron, Jalowiecki-Duhamel, & Dumeignil, 2016).

化学反应中的反应性分析:Kozak 和 Nizel'skii (1990) 研究了可从 2,2-二甲氧基环丁基)甲醇衍生的甲醇二聚体在亲核加成反应中的反应性。这项研究提供了对此类化合物在化学合成中的行为的见解 (Kozak & Nizel'skii, 1990).

对生物学研究中脂质动力学的影响:甲醇,2,2-二甲氧基环丁基)甲醇的衍生物,用于生物和合成膜研究。Nguyen 等人。(2019) 证明甲醇显着影响脂质动力学,这对于理解生物膜研究中的细胞存活和蛋白质重构至关重要 (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

催化和化学合成:该化合物还在催化和合成过程的背景下进行研究。Fu 和 Shen (2007) 研究了在 V2O5/TiO2 催化剂上由甲醇合成二甲氧基甲烷,其中表面酸度起着至关重要的作用 (Fu & Shen, 2007).

甲醇转化和烃合成:Chang、Lang 和 Smith (1977) 研究了使用沸石催化剂将甲醇转化为烃的过程,展示了甲醇在化学合成中的多功能性 (Chang, Lang, & Smith, 1977).

属性

IUPAC Name |

(2,2-dimethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-9-7(10-2)4-3-6(7)5-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXZEZWEJQIBOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

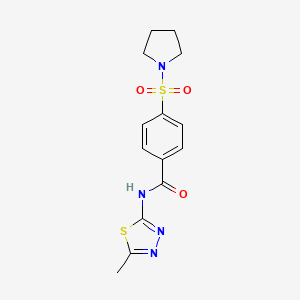

![N-cyclohexyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2729593.png)

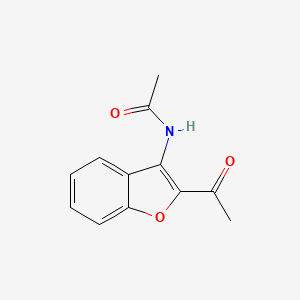

![3-[(5Z)-4-Oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-YL]-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-YL)propanamide](/img/structure/B2729605.png)

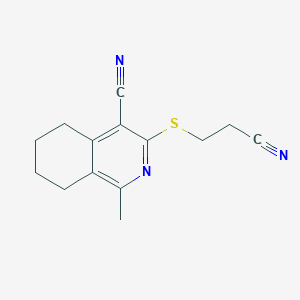

![3-(1-methyl-1H-1,2,3-triazol-4-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2729612.png)